

# Dapivirine Ring: A Comparative Analysis of Efficacy in Adolescent and Adult Women

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Dapivirine |           |
| Cat. No.:            | B1669821   | Get Quote |

#### For Immediate Release

A comprehensive review of pivotal clinical trials reveals age-dependent differences in the effectiveness of the **dapivirine** vaginal ring for HIV-1 prevention, with adherence emerging as a critical determinant of success, particularly in younger women. While the ring has demonstrated moderate efficacy in adult women, initial studies with younger participants highlighted challenges that subsequent research with adolescent girls has sought to address, showing promising results in terms of safety and adherence in this key demographic.

This guide provides a detailed comparison of the **dapivirine** ring's performance in adolescent versus adult women, drawing on data from major clinical trials including ASPIRE (MTN-020), The Ring Study, MTN-023/IPM 030, and REACH (MTN-034). It is intended for researchers, scientists, and drug development professionals.

# **Key Findings at a Glance**

Initial Phase III trials, ASPIRE and The Ring Study, established the **dapivirine** ring's potential as a female-controlled HIV prevention method. However, post-hoc analyses revealed a significant disparity in efficacy based on age, with lower protection observed in younger women. This was largely attributed to lower adherence. Subsequent studies focusing specifically on adolescents have shown high levels of adherence and acceptability, suggesting that with targeted support, the ring can be a viable option for this vulnerable population.



# **Comparative Efficacy and Adherence Data**

The following tables summarize the key quantitative data from the pivotal clinical trials.

Table 1: HIV-1 Prevention Efficacy in Adult Women (ASPIRE & The Ring Study)

| Study            | Overall Efficacy<br>(HIV-1 Risk<br>Reduction) | Efficacy in Women<br>>21 Years | Efficacy in Women<br>18-21 Years |
|------------------|-----------------------------------------------|--------------------------------|----------------------------------|
| ASPIRE (MTN-020) | 27%[1][2][3]                                  | 56%[4][5]                      | No significant protection[6][7]  |
| The Ring Study   | 31%[3][8]                                     | 37%[2][4]                      | Little to no protection[4]       |

Table 2: Safety, Adherence, and Acceptability in Adolescent Girls (MTN-023/IPM 030)

| Metric                               | Finding                                                                       |  |
|--------------------------------------|-------------------------------------------------------------------------------|--|
| Age Group                            | 15-17 years[6]                                                                |  |
| Safety                               | No differences in safety outcomes between dapivirine and placebo rings.[6][9] |  |
| Adherence (Plasma Dapivirine Levels) | 87% of participants had plasma concentrations indicative of ring use.[6][7]   |  |
| Adherence (Residual Drug in Rings)   | 95% of returned rings showed evidence of consistent use.[6][7]                |  |
| Acceptability ("Liking the ring")    | 93% of participants reported "liking" the ring.[6]                            |  |

Table 3: Product Preference and Adherence in Adolescent Girls and Young Women (REACH/MTN-034)



| Metric                             | Finding                                                                                                       |
|------------------------------------|---------------------------------------------------------------------------------------------------------------|
| Age Group                          | 16-21 years                                                                                                   |
| Product Choice (after trying both) | 67% chose the dapivirine ring over daily oral PrEP.                                                           |
| Adherence                          | High adherence to both the ring and oral PrEP was observed, with less than 5% of visits showing no adherence. |

## **Experimental Protocols**

A summary of the methodologies for the key clinical trials is provided below.

## ASPIRE (MTN-020) and The Ring Study

- Study Design: These were Phase III, multi-center, randomized, double-blind, placebo-controlled trials.[10] In ASPIRE, participants were randomized 1:1 to receive either the dapivirine ring or a placebo ring.[8]
- Population: The studies enrolled sexually active, HIV-negative women aged 18-45 years in several African countries.[2]
- Intervention: Participants were instructed to insert a new vaginal ring (dapivirine or placebo)
   every four weeks for up to 24 months.[11]
- Primary Endpoint: The primary measure of effectiveness was the reduction in the incidence of HIV-1 infection in the **dapivirine** ring group compared to the placebo group.[10]
- Adherence Assessment: Adherence was primarily measured by residual dapivirine levels in used rings and plasma dapivirine concentrations.[12]

### MTN-023/IPM 030

• Study Design: This was a Phase 2a, multi-site, randomized, double-blind, placebo-controlled trial.[13][14] Participants were randomized in a 3:1 ratio to receive either the **dapivirine** ring or a placebo ring.[13]



- Population: The study enrolled 96 healthy, sexually active, HIV-negative adolescent females aged 15-17 years in the United States.[6][9]
- Intervention: Participants used their assigned ring for six months, replacing it every four weeks.[6]
- Primary Endpoints: The primary objectives were to assess the safety and acceptability of the dapivirine ring in this younger population.[14]
- Adherence Assessment: Adherence was evaluated through plasma dapivirine concentrations, residual drug levels in used rings, and self-reporting.[6]

## REACH (MTN-034)

- Study Design: This was a Phase 2a, multi-site, randomized, open-label, crossover study.[15] [16]
- Population: The study enrolled 247 HIV-negative adolescent girls and young women aged 16-21 years in South Africa, Uganda, and Zimbabwe.[17]
- Intervention: Participants were randomly assigned to one of two sequences: using the
  monthly dapivirine ring for six months followed by daily oral PrEP for six months, or vice
  versa.[15][18] After this, they could choose to use either product (or neither) for a final sixmonth period.[15]
- Primary Endpoints: The study aimed to gather data on safety, adherence, and individual preferences for the two HIV prevention methods.[15]
- Adherence Assessment: Adherence to the ring was measured by residual drug levels in returned rings, while adherence to oral PrEP was measured by drug levels in dried blood spots.

# **Visualizing the Research Workflow**

The following diagrams illustrate the logical flow of the clinical trial process for evaluating the **dapivirine** ring.





Click to download full resolution via product page

Figure 1: Clinical Trial Progression for **Dapivirine** Ring Evaluation.





Click to download full resolution via product page

Figure 2: Factors Influencing **Dapivirine** Ring Effectiveness.

## Conclusion

The evidence to date underscores that the **dapivirine** ring can be a valuable addition to the HIV prevention toolkit for women. While initial findings in younger adult women raised concerns about adherence, subsequent research in adolescents has demonstrated that high adherence and acceptability are achievable in this population. The REACH study further highlights that when given a choice, a significant proportion of adolescent girls and young women prefer the monthly ring over daily oral PrEP. These findings are crucial for informing regulatory decisions and implementation strategies to ensure that this promising prevention option reaches the populations who need it most. Further research from open-label extension studies like HOPE will continue to provide valuable insights into real-world effectiveness and adherence.[12]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. prepwatch.org [prepwatch.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Aspire trial results on Dapivirine Ring | CAPRISA [caprisa.org]
- 4. prepwatch.org [prepwatch.org]
- 5. mujhu.org [mujhu.org]
- 6. Phase IIa Safety Study of a Vaginal Ring Containing Dapivirine in Adolescent Young Women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thebodypro.com [thebodypro.com]
- 8. Vaginal ring lowers HIV transmissions in two trials | MDedge [mdedge.com]
- 9. prepwatch.org [prepwatch.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Safety and Efficacy of a Dapivirine Vaginal Ring for HIV Prevention in Women PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Most Women Use Vaginal Ring for HIV Prevention in Open-Label Study | HIV.gov [hiv.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. prepwatch.org [prepwatch.org]
- 15. prepwatch.org [prepwatch.org]
- 16. Baseline preferences for oral pre-exposure prophylaxis (PrEP) or dapivirine intravaginal ring for HIV prevention among adolescent girls and young women in South Africa, Uganda and Zimbabwe (MTN-034/IPM-045 study) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. prepwatch.org [prepwatch.org]
- 18. researchgate.net [researchgate.net]



• To cite this document: BenchChem. [Dapivirine Ring: A Comparative Analysis of Efficacy in Adolescent and Adult Women]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669821#dapivirine-ring-effectiveness-in-adolescent-vs-adult-women]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com